1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Lipophilicity Membrane Permeability Drug-likeness

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol (CAS 132981-82-9) is a 1,3-disubstituted-1H-pyrazol-5-ol derivative belonging to the broader class of pyrazolone tautomers. This compound exists in equilibrium with its 2,4-dihydro-3H-pyrazol-3-one tautomer, specifically 2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B4649065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-12-7-5-6-10-15(12)18-16(19)11-14(17-18)13-8-3-2-4-9-13/h2-11,17H,1H3
InChIKeyBZZFHFOLZXYLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol: Physicochemical and Structural Baseline for Procurement


1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol (CAS 132981-82-9) is a 1,3-disubstituted-1H-pyrazol-5-ol derivative belonging to the broader class of pyrazolone tautomers [1]. This compound exists in equilibrium with its 2,4-dihydro-3H-pyrazol-3-one tautomer, specifically 2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one [2]. Its molecular formula is C16H14N2O with a molecular weight of 250.29 g/mol [1][2]. The compound features a 2-methylphenyl group at the N1 position and a phenyl group at the C3 position of the pyrazole ring, with a hydroxyl group at C5 that participates in tautomeric equilibria characteristic of this scaffold class [3].

Why 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol Cannot Be Interchanged with Other Pyrazol-5-ol Derivatives


The 1,3-disubstituted pyrazol-5-ol scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent modifications can substantially alter physicochemical properties, tautomeric equilibrium, and biological performance [1]. For 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, the specific ortho-methyl substitution on the N1-phenyl ring influences both LogP (4.60) and aqueous solubility (LogSW = -4.95), parameters that directly affect membrane permeability, formulation compatibility, and assay performance . Class-level evidence demonstrates that pyrazol-5-ol derivatives with electron-donating versus electron-withdrawing substituents exhibit divergent anti-trypanosomatid and antioxidant activities, confirming that generic substitution within this class is not scientifically valid [2][3]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-based assumptions.

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol: Quantitative Differentiation Evidence for Scientific Selection


LogP Differentiation: 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol vs. 1-Methyl-3-phenyl-1H-pyrazol-5-ol

The ortho-methyl substitution on the N1-phenyl ring of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol yields a LogP value of 4.60, representing a substantial increase in lipophilicity compared to the 1-methyl-3-phenyl-1H-pyrazol-5-ol comparator, which has a reported LogP of approximately 0.63 [1]. This LogP differential of approximately 3.97 units translates to a theoretical ~9,300-fold difference in octanol-water partition coefficient.

Lipophilicity Membrane Permeability Drug-likeness

Rotatable Bond Count: Conformational Restriction Relative to 1-Benzyl-3-phenyl-1H-pyrazol-5-ol Analogs

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol possesses only 2 rotatable bonds, representing a conformationally restricted scaffold . In contrast, analogs bearing benzyl or longer alkyl chains at N1 typically exhibit 4-6 rotatable bonds, increasing conformational entropy and potentially reducing binding specificity in target-based assays.

Conformational Entropy Target Binding Crystallization

Hydrogen Bond Donor/Acceptor Profile: Differentiation from 1-Phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone Core)

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol presents a hydrogen bond donor count of 1 and acceptor count of 2, yielding a topological polar surface area (tPSA) of 38.0 Ų . This profile differs from the edaravone core scaffold (1-phenyl-3-methyl-1H-pyrazol-5-ol), which exhibits the same donor/acceptor counts but lower molecular weight (174.2 vs. 250.3 g/mol) and different aromatic substitution pattern, resulting in distinct solubility and permeability characteristics [1].

Hydrogen Bonding Solubility Target Engagement

Aqueous Solubility (LogSW): Quantitative Benchmark for Assay Compatibility

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol exhibits a calculated LogSW value of -4.95, corresponding to an aqueous solubility of approximately 2.8 μM (0.7 μg/mL) . This low aqueous solubility profile must be considered when designing in vitro assays, as DMSO stock solutions will precipitate upon aqueous dilution unless appropriate surfactant or co-solvent strategies are employed.

Aqueous Solubility Assay Development Formulation

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol: Evidence-Based Application Scenarios for Research Procurement


Lipophilicity-Dependent Membrane Permeability Screening

The elevated LogP of 4.60 for 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol makes this compound suitable for screening campaigns targeting intracellular or CNS-penetrant mechanisms where higher lipophilicity is required. Researchers evaluating blood-brain barrier penetration or intracellular target engagement should consider this compound as a lipophilic benchmark within pyrazol-5-ol chemical space. The 2-rotatable-bond scaffold provides conformational restriction that may enhance target binding specificity relative to more flexible analogs.

Structure-Activity Relationship (SAR) Studies on N1-Aryl Substitution Effects

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol serves as a critical SAR probe for investigating the impact of ortho-methyl substitution on the N1-phenyl ring. When compared head-to-head with 1-methyl-3-phenyl-1H-pyrazol-5-ol (LogP = 0.63) [1] and 1-phenyl-3-methyl-1H-pyrazol-5-ol (edaravone core, MW = 174.2) [2], this compound enables systematic evaluation of how lipophilicity and steric bulk at the N1 position modulate biological activity, metabolic stability, and off-target profiles.

Tautomerism and Physicochemical Property Studies

As a 1,3-disubstituted pyrazol-5-ol derivative, this compound exists in tautomeric equilibrium with 2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one [3]. The tautomeric state influences hydrogen bonding capacity, acidity (pKa), and metal-chelating properties. Researchers investigating pyrazolone tautomerism or developing analytical methods (NMR, HPLC) for tautomer differentiation can utilize this compound as a well-characterized reference standard with available spectral data [3][4].

Assay Development and Compound Management Protocol Validation

The low aqueous solubility of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (LogSW = -4.95, ~2.8 μM) makes it an ideal test compound for validating liquid handling protocols, assessing precipitation risks in assay buffers, and optimizing DMSO stock concentration and dilution strategies in high-throughput screening environments.

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